molecular formula C20H27ClN2O7 B13897840 (2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine

(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine

Cat. No.: B13897840
M. Wt: 442.9 g/mol
InChI Key: CGXWVPSZSVEFAI-UHFFFAOYSA-N
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Description

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical and molecular biology applications. It is known for its ability to produce a colored precipitate upon enzymatic cleavage, making it useful for detecting enzyme activity, particularly beta-glucuronidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves several steps, starting with the preparation of the indole derivative. The indole is chlorinated to introduce the chloro group at the 6-position. This intermediate is then glycosylated with beta-D-glucuronic acid to form the glucuronide. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylammonium salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing 6-chloro-3-indolyl. This intermediate then undergoes oxidation to form a colored precipitate, which can be easily detected .

Properties

IUPAC Name

6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXWVPSZSVEFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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